Hypoestestatin 2

Description

Overview of Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids as Natural Products

Phenanthroindolizidine and phenanthroquinolizidine alkaloids represent two related classes of plant-derived natural products. nih.govresearchgate.net These compounds, collectively known as PIAs and PQAs, are herbal metabolites characterized by a shared pentacyclic structure. researchgate.netmatilda.science This core structure consists of a highly oxygenated phenanthrene (B1679779) group fused to a nitrogen-containing heterocyclic ring—either an indolizidine or a quinolizidine moiety. researchgate.net

These alkaloids are predominantly isolated from a limited number of plant families, most notably the Asclepiadaceae (now a subfamily of Apocynaceae) and Moraceae families. nih.govresearchgate.net Plants of the genera Tylophora, Pergularia, and Cynanchum are particularly rich sources. mdpi.com To date, over one hundred natural phenanthroindolizidine alkaloids have been described, while the phenanthroquinolizidine group is significantly smaller, with only about nine identified natural compounds. researchgate.netmatilda.science

The interest in these natural products stems from their significant and diverse biological activities. researchgate.net Extracts from plants containing these alkaloids have been used in traditional medicine, for instance, the leaves of Tylophora indica were used to treat conditions like asthma and bronchitis. nih.gov Modern research has confirmed a wide range of therapeutic properties, including anti-inflammatory, antiviral, and potent anticancer activities, which has made them attractive targets for drug discovery and development. researchgate.netresearchgate.net

Historical Context of Natural Product Research and Hypoestestatin 2's Discovery

The field of natural product research has long been a cornerstone of drug discovery, with plant-derived compounds providing many essential medicines. mdpi.com The study of phenanthroindolizidine alkaloids gained significant momentum following the isolation of the major alkaloid tylophorine (B1682047) from Tylophora indica in 1935 and the elucidation of its structure in 1960. nih.gov This discovery spurred decades of research into the synthesis and biological activity of this class of compounds. nih.gov

Within this active field of research, Hypoestestatin 1 and this compound were discovered and reported in 1984 by George R. Pettit and his colleagues. acs.org These cell growth inhibitory phenanthroindolizidine alkaloids were isolated from the East African shrub Hypoëstes verticillaris. acs.orgspringermedizin.de The discovery was part of a broader effort to identify novel antineoplastic agents from natural sources. acs.org Subsequent synthetic studies have been undertaken to create these and related alkaloids, aiming to confirm their structure and explore their therapeutic potential further. researchgate.netdicp.ac.cn

Classification and Structural Features within the Alkaloid Family

Phenanthroindolizidine and phenanthroquinolizidine alkaloids are classified based on their core heterocyclic system. researchgate.net The fundamental structure is a dibenzo[f,h]pyrrolo[1,2-b]isoquinoline ring system. mdpi.com

Phenanthroindolizidine Alkaloids (PIAs): These compounds, which include this compound, feature a phenanthrene nucleus fused to an indolizidine ring system. researchgate.netwikipedia.org This group is the larger of the two, with significant structural diversity arising from the degree of saturation in the indolizidine ring and the substitution patterns on the phenanthrene core. researchgate.netnih.gov Common representatives include tylophorine and tylocrebrine. wikipedia.org

Phenanthroquinolizidine Alkaloids (PQAs): This smaller class of alkaloids possesses a quinolizidine ring fused to the phenanthrene core. researchgate.net Cryptopleurine is a well-known example of this structural type. nih.govresearchgate.net

The structural variations within the family significantly influence their biological activity. Key distinguishing features include:

The Nitrogen-Containing Ring: The size and saturation level of the heterocyclic ring (indolizidine vs. quinolizidine) define the primary classification. researchgate.net

Substitution on the Phenanthrene Ring: The number, type, and position of substituents, typically methoxy (B1213986) and hydroxyl groups, on the aromatic phenanthrene moiety lead to a wide array of derivatives. nih.gov For example, the fragmentation patterns in mass spectrometry are influenced by methoxy groups at positions C-6 and C-7. nih.gov

Stereochemistry: The absolute stereochemistry at the bridgehead carbon (e.g., 13a-position) is a critical feature, with both (R) and (S) configurations found in nature. nih.govresearchgate.net

Side-Chain Modifications: Variations can also occur at other positions, such as the C-14 position, where the presence of a hydroxyl group, as seen in this compound, can impact the molecule's properties. researchgate.netnih.gov

These structural features have been the focus of extensive synthetic and structure-activity relationship (SAR) studies to develop new therapeutic agents. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

97415-40-2 |

|---|---|

Molecular Formula |

C23H25NO4 |

Molecular Weight |

379.4 g/mol |

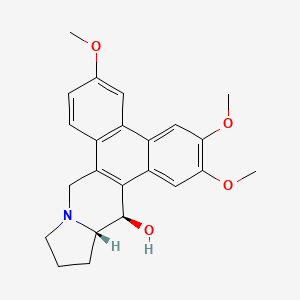

IUPAC Name |

(13aS,14R)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |

InChI |

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)22-18(14)12-24-8-4-5-19(24)23(22)25/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1 |

InChI Key |

VEPWWLXWVFFRLY-CVDCTZTESA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C([C@H]([C@@H]4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |

Synonyms |

hypoestestatin 2 |

Origin of Product |

United States |

Discovery and Initial Characterization of Hypoestestatin 2

Isolation from Hypoestes verticillaris and Related Hypoestes Species

Hypoestestatin 2 was first isolated from the East African shrub Hypoestes verticillaris, a member of the Acanthaceae family. nih.gov This discovery was part of a broader investigation into potential antineoplastic agents from plant sources, led by G. R. Pettit and colleagues. The genus Hypoestes, which includes over 150 species, was previously unexplored chemically, making this finding particularly significant. nih.govathmsi.org

The isolation process began with a large-scale collection of the aerial parts of H. verticillaris. A bioassay-guided fractionation approach was employed to systematically separate the chemical constituents of the plant extract. This method relies on testing the biological activity of different fractions to guide the purification of the active compounds. The crude extract was subjected to a series of solvent partitions and chromatographic techniques to isolate the pure compounds.

This meticulous process led to the identification of two novel compounds, named Hypoestestatin 1 and this compound. nih.gov These compounds were found to be phenanthroindolizidine alkaloids, a class of nitrogen-containing organic compounds known for their complex structures and potent biological activities. nih.gov The yields of these alkaloids from the dried plant material were low, which is common for many biologically active natural products.

Further research into the Hypoestes genus has revealed a rich diversity of chemical constituents, including diterpenoids, lignans, and other alkaloids across various species. athmsi.orgcabidigitallibrary.org While this compound's initial isolation was from H. verticillaris, the chemical diversity within the genus suggests that related species could be potential sources of these or structurally similar compounds. nih.govathmsi.org

Table 1: Isolation Summary of Hypoestestatins from Hypoestes verticillaris

| Compound | Plant Source | Plant Part | Compound Class |

|---|---|---|---|

| This compound | Hypoestes verticillaris | Aerial parts | Phenanthroindolizidine Alkaloid |

Early Reports on Biological Activities of Crude Extracts and Isolated Compounds

Prior to the isolation of this compound, crude extracts of various Hypoestes species were known in traditional medicine and had been reported to possess a range of biological activities. athmsi.orgresearchgate.net Ethno-pharmacological studies indicated uses for treating conditions like heart diseases, skin diseases, and malaria. researchgate.netresearchgate.net Scientific investigations into these extracts confirmed broad bioactivities, including cytotoxic, antimicrobial, and antimalarial properties. cabidigitallibrary.orgresearchgate.net

The bioassay-guided fractionation of the Hypoestes verticillaris extract was specifically directed by its cell growth inhibitory activity against the murine P-388 lymphocytic leukemia cell line. nih.gov This particular cancer cell line is a standard tool used in the preliminary screening of potential anticancer drugs.

Upon their purification, both Hypoestestatin 1 and this compound were evaluated for their biological activity. Early reports demonstrated that this compound exhibited marked growth inhibitory effects against the P-388 cell line. nih.gov The potency of this activity was notable, indicating that it was a significant contributor to the cytotoxicity observed in the crude plant extracts. nih.gov

Table 2: Reported In Vitro Activity of this compound

| Compound | Cell Line | Biological Activity | Reported Value (ED₅₀) |

|---|---|---|---|

| This compound | Murine P-388 lymphocytic leukemia | Growth Inhibition | 10⁻⁵ µg/mL |

The discovery of this compound's potent cytotoxic activity classified it as an antineoplastic agent, stimulating further interest in its structure and mechanism of action. nih.govnih.gov

Initial Assignment of the Putative Structure of this compound

The initial determination of the chemical structure of this compound was a significant challenge due to its novelty and complexity. The structural assignment was primarily accomplished through extensive spectral studies. nih.gov Researchers in the 1984 study by Pettit et al. utilized a combination of then state-of-the-art spectroscopic techniques.

These methods included:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Based on the detailed analysis of these spectral data, this compound was identified as a phenanthroindolizidine alkaloid. nih.gov The proposed, or putative, structure featured a complex, polycyclic system characteristic of this alkaloid class. The structure was closely related to that of its co-isolated counterpart, Hypoestestatin 1, differing by specific substituents on the core alkaloid structure. nih.gov This initial structural assignment laid the groundwork for future synthetic studies and a deeper understanding of its biological function. nih.gov

Structural Elucidation and Stereochemical Considerations

Detailed Spectroscopic Analysis in Structure Determination

The initial structure of Hypoestestatin 2, as with other natural products, was proposed based on extensive spectroscopic analysis. nih.gov The primary methods for structure elucidation in modern organic chemistry include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by Infrared (IR) spectroscopy and X-ray crystallography. studypug.comnptel.ac.in

Mass spectrometry provides the molecular weight and potential molecular formula of a compound. studypug.com For a related phenanthroindolizidine alkaloid, high-resolution mass spectrometry (HRMS) was used to determine the molecular formula, a critical first step in identifying the compound. google.com

However, the cornerstone of structural elucidation is NMR spectroscopy. utoronto.ca A full assignment of the structure requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

1D NMR: ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR spectra show the number of non-equivalent carbons. rsc.org

2D NMR: A suite of 2D NMR experiments is essential to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. rsc.orgprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, mapping out the C-H single bond connections. rsc.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to four bonds, which is crucial for connecting different fragments of the molecule and identifying quaternary carbons. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule. rsc.orglibretexts.org

For a compound closely related to this compound, the structure was pieced together using these techniques. For example, HMBC correlations were used to link a methyl group to a quaternary carbon and to establish the connectivity within the ring systems. rsc.org COSY spectra were used to confirm protons on the same carbon atom. rsc.org The table below shows representative, hypothetical NMR data for a phenanthroindolizidine alkaloid core, illustrating the type of information gathered from such analyses.

Table 1: Representative NMR Data for a Phenanthroindolizidine Alkaloid Skeleton Note: This table is illustrative and does not represent the definitive, corrected data for this compound, as the exact structure remains under revision. The data is based on general features reported for this class of compounds.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |

|---|---|---|---|---|

| 1 | ~3.5 - 4.0 | ~55-60 | C-2, C-9a, C-13a | H-2, H-13 |

| 2 | ~1.8 - 2.2 | ~25-30 | C-1, C-3, C-9a | H-1, H-3 |

| 3 | ~2.0 - 2.5 | ~30-35 | C-2, C-4, C-5 | H-2, H-4 |

| 5 | ~7.5 - 8.0 | ~125-130 | C-4, C-6, C-9a | H-6 |

| 6-OMe | ~3.9 - 4.1 | ~55-56 | C-6 | H-5, H-7 |

| 13a-Me | ~1.1 - 1.5 | ~20-25 | C-1, C-9a, C-13, C-13a | H-1, H-13 |

| 14-OH | Variable | N/A | C-13, C-13a | H-13 |

Stereochemical Aspects of the Phenanthroindolizidine Core

The phenanthroindolizidine core of this compound contains multiple stereocenters, making its three-dimensional structure complex. A significant challenge in the study and synthesis of this class of alkaloids is the control of stereochemistry, particularly at the C13a and C14 positions. researchgate.netnih.gov

Challenges and Revisions in the Reported Structure of this compound and its Stereoisomers

While spectroscopic data provided a proposed structure for this compound, subsequent research has revealed significant inconsistencies. nih.gov The definitive proof of a natural product's structure often comes from total synthesis, where the proposed molecule is built in the lab and its properties are compared to the natural substance.

In the case of this compound, multiple research groups undertook its total synthesis. researchgate.netacs.org An enantioselective approach was developed that allowed for the creation of the proposed structure of this compound and its three other possible stereoisomers (diastereomers and enantiomers). researchgate.netacs.org The crucial finding was that none of the four synthesized isomers exhibited NMR spectra that were identical to those reported for the naturally isolated this compound. researchgate.netacs.org

This discrepancy strongly indicates that the structure of this compound, as originally reported by Pettit et al. in 1984, was misassigned. nih.govresearchgate.net The error likely lies not only in the stereochemistry but potentially in the substitution pattern of the methoxy (B1213986) groups on the phenanthrene (B1679779) ring system. researchgate.netsci-hub.se This highlights the inherent challenges in structural elucidation, even with modern spectroscopic methods, and underscores the vital role of total synthesis in verifying proposed structures. plos.org

Comparative Structural Analysis with Hypoestestatin 1 and Other 13a-Methyl Analogues

This compound was co-isolated with Hypoestestatin 1 from the East African shrub Hypoëstes verticillaris. nih.govbioline.org.br Both are structurally unique phenanthroindolizidine alkaloids characterized by a methyl group at the C13a position. researchgate.net The structural elucidation challenges faced with this compound are mirrored in its congener, Hypoestestatin 1. Synthetic studies aimed at confirming the structure of Hypoestestatin 1 also concluded that its originally reported structure was incorrect. researchgate.netsci-hub.senih.gov

To resolve the structural ambiguity, researchers have synthesized a variety of related 13a-methyl analogues. researchgate.net These synthetic analogues possess different stereochemistries or varied substitution patterns on the aromatic phenanthrene core. By comparing the spectroscopic data of these known, synthetic compounds with the data from the natural product, chemists can systematically rule out possibilities and converge on the true structure. researchgate.netacs.org The synthesis of analogues with different arrangements of the methoxy groups on the phenanthrene ring has been a key strategy in attempting to find a match for the natural product's spectral data. sci-hub.se This comparative approach remains the primary strategy for correcting the structures of both Hypoestestatin 1 and this compound.

Total Synthesis and Synthetic Methodologies

Strategic Approaches to the Total Synthesis of Hypoestestatin 2

The synthesis of this compound has been approached through various strategic disconnections, leading to the development of both linear and more efficient convergent routes.

Retrosynthetic analysis of this compound reveals several key challenges, including the construction of the pentacyclic phenanthroindolizidine core and the stereoselective installation of the angular methyl group at the C13a position. researchgate.net A common retrosynthetic approach involves disconnecting the molecule into a phenanthrene-containing fragment and a proline-derived fragment. researchgate.netresearchgate.net

One prominent strategy involves a radical cascade cyclization to form the core structure. sci-hub.senii.ac.jp This approach envisions the formation of the indolizidine ring system through a 6-endo cyclization of an aryl radical followed by a 5-endo cyclization of the resulting α-amidoyl radical. sci-hub.se Another key disconnection strategy relies on a Parham-type cycloacylation to construct the final ring. researchgate.net

A representative retrosynthetic analysis is outlined below:

Disconnection 1 (Amide Bond): The final ring closure can be envisioned via an intramolecular amidation or a related cyclization, such as a Parham cycloacylation, from a seco-precursor containing the phenanthrene (B1679779) and indolizidine fragments linked by an ester or carboxylic acid. researchgate.net

Disconnection 2 (C-N Bond): The indolizidine ring itself can be disconnected at the C-N bond, suggesting a Pictet-Spengler type reaction or an N-alkylation of a proline derivative with a suitable phenanthrene-containing electrophile. researchgate.net

Disconnection 3 (Phenanthrene Ring): The phenanthrene moiety can be constructed through various methods, including Perkin reactions followed by radical cyclization or oxidative biaryl coupling reactions. sci-hub.sersc.org

Both linear and convergent strategies have been successfully employed in the total synthesis of this compound and its analogs.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction from a single starting material. fiveable.me | Conceptually straightforward planning. | Overall yield decreases significantly with each step; less flexible for analog synthesis. fiveable.me |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.orgscholarsresearchlibrary.com | Higher overall yields; allows for parallel synthesis, saving time; more flexible for creating analogs. fiveable.menih.gov | Requires careful planning of fragment coupling reactions. fiveable.me |

Enantioselective Synthesis of this compound and Related Stereoisomers

A critical aspect of the total synthesis of this compound is the control of stereochemistry, particularly at the C13a position. Several powerful enantioselective methods have been employed to achieve this. researchgate.netresearchgate.netlibretexts.org

Asymmetric alkylation provides a direct route to establishing the chiral quaternary center at C13a. One of the key strategies employed is Seebach's "self-regeneration of stereocenters" (SRS). researchgate.netethz.ch This method utilizes a chiral auxiliary, often derived from an amino acid like proline, to direct the stereoselective alkylation of a prochiral center. ethz.chscripps.edu In the synthesis of this compound, an L-proline derivative is used to create a chiral template, which then directs the introduction of the methyl group with high diastereoselectivity. researchgate.net Following the alkylation, the chiral auxiliary is removed, regenerating the stereocenter and yielding the desired enantiomerically enriched product. ethz.ch This approach has proven to be highly efficient and has been used on a gram scale. researchgate.net

Another key transformation is the Parham cycloacylation, a type of intramolecular cyclization that has been shown to be highly substrate-dependent in the synthesis of the this compound core. researchgate.net

| Method | Description | Key Features |

| Seebach's SRS | Utilizes a chiral auxiliary (e.g., from L-proline) to direct the stereoselective alkylation of a prochiral center. researchgate.netethz.ch | High diastereoselectivity; allows for the creation of quaternary stereocenters; the chiral auxiliary can often be recovered. researchgate.netscripps.edu |

| Parham Cycloacylation | An intramolecular cyclization involving an aryl lithium species and an ester or other electrophile. researchgate.net | Forms a new ring; can be highly substrate-dependent. researchgate.net |

Catalytic asymmetric reduction is a powerful tool for establishing stereocenters, particularly chiral alcohols, which can then be converted to other functionalities. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, has been instrumental in the synthesis of enantiomerically enriched Hypoestestatins 1 and 2. researchgate.netrsc.orgwikipedia.org This method involves the reduction of a prochiral ketone using a borane (B79455) source in the presence of a catalytic amount of the chiral oxazaborolidine. wikipedia.orgyoutube.com The catalyst creates a chiral environment around the ketone, leading to a highly enantioselective hydride transfer to one face of the carbonyl group. youtube.com

In the context of Hypoestestatin synthesis, a parallel kinetic resolution of racemic ketones using CBS-oxazaborolidine-catalyzed reduction has been reported. researchgate.netrsc.org This strategy allows for the separation of diastereomeric alcohols with high enantioselectivity (up to 89% ee) and in good combined yields (up to 91%). researchgate.netrsc.org This was the first report of a catalytic asymmetric reduction to access seco-hypoestestatins. researchgate.netrsc.org

| Catalyst System | Substrate | Outcome | Enantiomeric Excess (ee) |

| CBS-Oxazaborolidine | Racemic ketones (precursors to Hypoestestatins) | Parallel kinetic resolution to yield separable diastereomeric alcohols. researchgate.netrsc.org | Up to 89% ee. researchgate.netrsc.org |

Nickel-catalyzed cycloaddition reactions have emerged as a powerful strategy for the construction of carbo- and heterocyclic rings. nih.govsioc-journal.cn These reactions often proceed under mild conditions and can be used to assemble complex molecular architectures in a single step. nih.gov In the context of phenanthroindolizidine alkaloid synthesis, nickel-catalyzed [4+2] cycloadditions of alkynes and azetidinones have been developed to construct the piperidinone core, which is a key structural element of the indolizidine system. researchgate.net

While not yet reported for the direct synthesis of this compound itself, this methodology has been successfully applied to the total synthesis of related indolizidine alkaloids like (+)-septicine and (+)-ipalbidine. researchgate.net The use of chiral ligands in these nickel-catalyzed systems can induce asymmetry, making it a promising approach for the enantioselective synthesis of complex alkaloids. nih.govresearchgate.net The versatility of these cycloadditions allows for the combination of various unsaturated partners, offering a modular approach to the synthesis of diverse heterocyclic compounds. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a crucial area of research aimed at exploring structure-activity relationships (SAR) and developing new compounds with improved biological profiles. researchgate.net

The design of this compound analogues is guided by several principles aimed at enhancing therapeutic potential while minimizing undesirable effects. A primary goal is to simplify the molecular structure to facilitate more efficient synthetic routes. researchgate.net This often involves modifications to the phenanthrene or indolizidine core. Another key principle is to introduce structural diversity to probe the SAR. This includes altering stereochemistry, introducing new functional groups, and modifying the substitution pattern on the aromatic rings. researchgate.netnih.gov For instance, the synthesis of all four stereoisomers of the putative structure of this compound was undertaken to investigate the impact of stereochemistry on its biological activity. researchgate.net The design also considers the potential for improved pharmacokinetic properties and reduced toxicity. researchgate.net

A variety of synthetic pathways have been developed to generate new molecular entities based on the this compound scaffold. One common strategy involves the modification of key intermediates used in the total synthesis of the natural product. For example, intermediates can be intercepted and derivatized to produce a library of analogues. nih.gov

Key reactions employed in these synthetic pathways include:

Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings are used to introduce diverse substituents onto the phenanthrene core. espublisher.com

Cycloaddition reactions: Cobalt-catalyzed [2+2+2] and [2+3] cycloadditions provide access to various heterocyclic and carbocyclic ring systems. nih.govbeilstein-journals.orgnih.gov

C-H activation/functionalization: This strategy allows for the direct introduction of functional groups at specific positions on the aromatic or heterocyclic core, bypassing the need for pre-functionalized starting materials. rsc.org

Ring-opening and rearrangement reactions: These transformations enable the generation of novel scaffolds, such as D-ring opened analogues. mdpi.com

These synthetic approaches have led to the creation of a wide range of this compound derivatives with modifications at various positions.

To further explore the SAR of this compound, researchers have synthesized polycyclic and D-ring opened analogues. researchgate.net The synthesis of D-ring opened phenanthroquinolizidine derivatives, for example, was undertaken to investigate their antiviral activity. acs.org These analogues are typically prepared by modifying the synthetic route to prevent the final ring closure that forms the indolizidine D-ring. For instance, a key intermediate, a Boc-protected methylpiperidine-2-carboxylate, can be alkylated with a phenanthryl bromide. Subsequent removal of the Boc group under acidic conditions yields the D-ring opened amine. acs.org

The exploration of other polycyclic systems involves expanding or contracting the existing rings or adding new rings to the core structure. For example, E-ring expanded analogues of related phenanthroindolizidines have been synthesized. researchgate.net These structural modifications aim to understand the spatial requirements for biological activity and to develop compounds with novel pharmacological profiles. researchgate.net

Biological Activity and Molecular Mechanisms of Action

In Vitro Evaluation of Cellular Growth Inhibition

The cytotoxic effects of Hypoestestatin 2 have been assessed against a range of cancer cell lines, demonstrating its ability to inhibit cellular growth.

This compound has shown marked growth inhibitory activity against the murine P-388 lymphocytic leukemia cell line. bioline.org.br Studies have reported an effective dose (ED50) of 10⁻⁵ µg/mL for inhibiting the cell growth of this particular cell line. bioline.org.brimedpub.com The P-388 cell line is a commonly used model in cancer research for screening potential anti-cancer compounds due to its rapid proliferation and sensitivity to chemotherapeutic agents. cytion.com

The inhibitory effects of this compound extend to human cancer cell lines. While specific data for this compound against hepatoma and pancreatic adenocarcinoma is not extensively detailed in the provided results, the broader class of phenanthroindolizidine alkaloids has shown cytotoxicity against various human cancers. imedpub.com For context, other compounds have been tested against liver cancer cell lines like HepG2, Hep3B, and Huh7, and pancreatic cancer cell lines such as BxPC-3, Mia-Paca-2, and PANC-1 to determine their cytotoxic potential. mdpi.comresearchgate.netsigmaaldrich.com The evaluation of cytotoxic compounds against these cell lines often involves determining the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. researchgate.netresearchgate.net

Table 1: Examples of Cytotoxicity Data for Various Compounds against Human Cancer Cell Lines (for illustrative purposes)

| Cell Line | Compound | IC50 Value |

| HepG2 (Hepatoma) | Sorafenib (24 hr) | 9.9 µM researchgate.net |

| BxPC-3 (Pancreatic) | Cisplatin | Sensitive mdpi.com |

| MIA-PaCa-2 (Pancreatic) | Cisplatin | Sensitive mdpi.com |

| PANC-1 (Pancreatic) | Cisplatin | Resistant mdpi.com |

This table provides examples of cytotoxicity data for other compounds to illustrate how such data is typically presented. Specific IC50 values for this compound on these human cell lines were not available in the search results.

The sensitivity of cancer cells to a cytotoxic agent can vary significantly between different cell lines. mdpi.com This differential sensitivity can be attributed to the unique genetic and phenotypic characteristics of each cell line. mdpi.comnih.gov For instance, in studies with cisplatin, the BxPC-3 and MIA-PaCa-2 pancreatic cancer cell lines were found to be more sensitive, while the YAPC and PANC-1 cell lines were more resistant. mdpi.com Similarly, the response to various extracts and compounds can differ across a panel of cell lines, highlighting the importance of testing potential anticancer agents against a diverse range of models to understand their spectrum of activity. nih.gov

Elucidation of Molecular and Biochemical Pathways

Research into the mechanisms of action of cytotoxic compounds often reveals their interference with fundamental cellular processes, such as cell cycle progression and the synthesis of essential macromolecules.

Certain anticancer agents exert their effects by disrupting the normal progression of the cell cycle. nih.gov An arrest or delay in a specific phase of the cell cycle, such as the S-phase (the period of DNA synthesis), can be a key mechanism of action. nih.govnih.gov This S-phase arrest can be triggered by various cellular stresses, including DNA damage induced by topoisomerase poisons. nih.gov While direct evidence linking this compound to S-phase delay was not found, this is a common mechanism for compounds that inhibit DNA synthesis. Flow cytometry is a technique frequently used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound. wikipedia.orgthermofisher.com

A primary mechanism by which many cytotoxic agents function is through the inhibition of nucleic acid synthesis, particularly DNA synthesis. nih.govpatsnap.com This inhibition can occur through various means, such as the depletion of deoxyribonucleotide pools necessary for DNA replication or the direct inhibition of enzymes like DNA polymerase. patsnap.comnih.gov For example, some compounds act as analogs of the natural building blocks of DNA, and their incorporation into a growing DNA strand leads to the termination of synthesis. libretexts.org The inhibition of DNA synthesis ultimately halts cell proliferation and can lead to cell death. nih.govmicrobenotes.com Although the specific action of this compound on DNA synthesis is not explicitly detailed, its classification as a cytotoxic alkaloid suggests this as a probable mechanism of action.

Influence on Key Regulatory Proteins (e.g., Cyclin D1)

Direct studies detailing the specific influence of this compound on key regulatory proteins such as Cyclin D1 are not extensively documented in current literature. However, insights can be drawn from the broader class of phenanthroindolizidine alkaloids to which this compound belongs. Cyclin D1, a crucial regulator of the cell cycle, forms complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to facilitate the transition from the G1 to the S phase. nih.govoncotarget.com Overexpression or dysregulation of Cyclin D1 is a common feature in various cancers, as it accelerates the G1 phase transition and promotes tumorigenesis. nih.govmdpi.com

For instance, the related phenanthroindolizidine alkaloid Tylophorine (B1682047) has been shown to induce cell-cycle arrest at the G1 phase in certain cancer cells. researchgate.net This G1 arrest is often associated with the modulation of proteins like Cyclin D1. nih.gov The degradation of Cyclin D1 is sufficient to induce G1 cell cycle arrest. nih.gov While these findings relate to similar compounds, dedicated research is required to confirm whether this compound exerts its biological effects through a similar mechanism involving the downregulation or inhibition of Cyclin D1 and its associated pathways.

Effects on Signal Transduction Cascades (e.g., cAMP Response Elements, Activator Protein-1 Sites, Nuclear Factor-κB Binding Site-Mediated Transcriptions)

The specific effects of this compound on signal transduction cascades like those mediated by cAMP response elements, Activator Protein-1 (AP-1) sites, or the Nuclear Factor-κB (NF-κB) binding site have not been explicitly detailed. However, the general biological activities of phenanthroindolizidine alkaloids, such as the suppression of protein and nucleic acid synthesis, suggest a potential interaction with fundamental cellular signaling pathways. researchgate.net

The NF-κB signaling cascade is a master regulator of immune and inflammatory responses, and its modulation is a key target for anti-inflammatory drug design. nih.gov The second messenger cyclic AMP (cAMP) is a known modulator of NF-κB function, although its effects can be inhibitory or promotional depending on the cellular context. nih.gov Given that many natural compounds exert their effects by interfering with these major signaling hubs, it is plausible that this compound could influence one or more of these cascades. For example, some signaling pathways can target regulatory factors like c-IAP1 for degradation, which in turn affects the NF-κB cascade. nih.gov However, without direct experimental evidence, the precise impact of this compound on these specific transcription factors and their response elements remains speculative.

Induction of Cellular Differentiation in Specific Models

Cellular differentiation is the process by which a less specialized cell becomes a more specialized type, involving significant changes in gene expression, cell shape, and metabolic activity. wikipedia.orgstudyrocket.co.uk This process is fundamental to organism development and tissue maintenance. wikipedia.orglumenlearning.com

There is currently no specific research available on the induction of cellular differentiation by this compound. However, studies on the related phenanthroindolizidine alkaloid Tylophorine provide a potential model for its activity. In one study, Tylophorine was investigated for its effect on cell differentiation by monitoring the expression of the tumor biomarkers albumin and alpha-fetoprotein (AFP). nottingham.ac.uk The results showed that Tylophorine treatment led to a suppression of AFP and an increase in albumin expression, which is consistent with an induction of cellular differentiation. nottingham.ac.uk This suggests that compounds within this alkaloid class may possess the ability to guide cancer cells toward a more differentiated, less malignant state. Further investigation is needed to determine if this compound shares this capability.

Investigation of Biological Targets and Binding Interactions

Hypothesis Generation for Putative Protein and Nucleic Acid Targets

The precise biomolecular targets of this compound have not yet been definitively identified. researchgate.net For the broader class of phenanthroindolizidine and pheanthroquinolizidine alkaloids, a number of biological effects have been observed, including the suppression of protein and nucleic acid synthesis. researchgate.net This has led to the general hypothesis that the cellular targets are likely components involved in these fundamental processes.

Putative targets could include proteins essential for transcription and translation or direct interactions with nucleic acids (DNA and RNA). researchgate.net For example, detailed studies on a related phenanthroindolizidine alkaloid, S-(+)-Deoxytylophorinidine, have investigated its interactions with both DNA and RNA. researchgate.net Nucleic acid aptamers, which are single-stranded DNA or RNA molecules, are known to bind to specific protein targets with high affinity, demonstrating the potential for small molecules to also target such structures. biorxiv.org Furthermore, some RNA-binding proteins recognize specific consensus sequences within messenger RNA (mRNA) to regulate gene expression, presenting another class of potential targets. nih.gov Therefore, hypotheses for this compound's targets center on enzymes and factors within protein and nucleic acid synthesis pathways, as well as the nucleic acid structures themselves.

Affinity-Based Probes and Target Identification Strategies

Identifying the molecular targets of bioactive compounds like this compound is a significant challenge in drug discovery. nih.gov Affinity-based protein profiling (ABPP) is a powerful strategy used for this purpose. nih.govnih.gov This technique utilizes affinity-based probes (AfBPs), which are typically derived from a bioactive molecule of interest. frontiersin.org

An AfBP consists of three key components: a ligand (the bioactive compound), a reactive group for covalent binding, and a reporter group (like biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.org A common strategy is photoaffinity labeling (PAL), where a photo-reactive moiety (e.g., a diazirine) is incorporated into the probe. enamine.net Upon photoirradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification via methods like mass spectrometry. enamine.net

While these strategies have not yet been applied to this compound, they represent a clear path forward for elucidating its mechanism of action. The table below outlines common affinity-based strategies applicable for target identification.

| Strategy | Description | Key Features | References |

| Photoaffinity Labeling (PAL) | A light-activated crosslinking method. A probe with a photoreactive group binds to its target, and upon UV irradiation, forms a covalent bond, enabling target identification. | Irreversible covalent bond formation; captures both strong and weak interactions. | enamine.net, nih.gov |

| Biotinylated Probes | The bioactive compound is tagged with biotin. After binding to its target protein, the complex can be pulled down using streptavidin-coated beads for isolation and identification. | High-affinity biotin-streptavidin interaction; widely used for pull-down assays. | nih.gov |

| Fluorescent Probes | The compound is labeled with a fluorophore (e.g., FITC). This allows for visualization of the probe's localization within cells and can be used in fluorescence-based binding assays. | Enables cellular imaging and localization studies. | nih.gov |

| Activity-Based Probes (ABPs) | Probes that target the active site of specific enzyme families. They often contain a reactive group that forms a covalent bond based on the enzyme's catalytic mechanism. | Targets enzymes based on activity, not just abundance. | frontiersin.org, nih.gov |

Molecular Docking and In Silico Approaches to Predict Target Engagement

In the absence of experimentally confirmed targets for this compound, in silico methods like molecular docking provide a powerful tool for generating hypotheses about its potential binding partners. mdpi.comjapsonline.com Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. japsonline.comjbiochemtech.com

This approach allows researchers to screen large libraries of known protein structures to identify those that are most likely to form a stable complex with this compound. mdpi.com The process involves predicting the pose of the ligand in the binding site of the receptor and then using a scoring function to estimate the strength of the interaction, often expressed as binding energy. japsonline.comrasayanjournal.co.in The results can highlight potential targets for subsequent experimental validation. nih.gov Further computational analyses, such as molecular dynamics (MD) simulations, can then be used to assess the stability of the predicted ligand-protein complex over time. jbiochemtech.comnih.gov These computational approaches are cost-effective initial steps to guide further research into the molecular mechanisms of this compound. rasayanjournal.co.in

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The exploration of this compound and its synthetic analogues has provided significant insights into the relationship between their chemical structures and biological effects. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance desired activities and minimize side effects. slideshare.net These investigations systematically modify parts of a molecule's structure to determine which chemical features are responsible for its biological actions. slideshare.net

Identification of Key Structural Features for Biological Potency

This compound belongs to the 13a-methylphenanthroindolizidine class of alkaloids. researchgate.net Research into this family of compounds has revealed that the core pentacyclic phenanthroindolizidine skeleton is a critical determinant of their biological activity. researchgate.net The spatial arrangement of the molecule, which is heavily influenced by the basic skeleton and any substitutions, has a great effect on its potency. researchgate.net

SAR studies on related phenanthroindolizidine alkaloids have demonstrated that both the substitution pattern on the phenanthrene (B1679779) ring system and the conformation of the D/E rings are crucial for biological activity. researchgate.net Inspired by the unique 13a-methyl structure of Hypoestestatins 1 and 2, researchers have introduced various functional groups at this C-13a bridgehead position in other phenanthroindolizidine alkaloids. researchgate.net These modifications were found to significantly alter the three-dimensional conformation of the molecules, and in some cases, led to analogues with much greater potency than parent compounds like antofine. researchgate.net This suggests that the original spatial arrangement found in some natural alkaloids is not necessarily optimal for achieving maximum biological activity. researchgate.net For antiviral activity against the Tobacco Mosaic Virus (TMV) in related analogues, substituents on the phenanthrene ring, such as a 6-hydroxyl group, have been shown to play an important role in enhancing potency. plos.org

| Structural Feature | Impact on Biological Potency | Supporting Evidence |

|---|---|---|

| Phenanthroindolizidine Core | Essential for the fundamental biological activity of the compound class. researchgate.net | Serves as the basic scaffold for active analogues. |

| C-13a Methyl Group | Defines the unique subclass of Hypoestestatins and influences the molecule's 3D conformation. researchgate.netresearchgate.net | Analogues with substitutions at this position show varied and sometimes enhanced potency. researchgate.net |

| Phenanthrene Ring Substituents | Modulates activity; specific groups (e.g., 6-hydroxyl) can increase antiviral potency in related analogues. plos.org | Plays a key role in maintaining high in vivo antiviral activity in phenanthroquinolizidine analogues. plos.org |

| D/E Ring Conformation | Crucial for overall molecular shape and interaction with biological targets. researchgate.net | Altering the D/E ring bridgehead significantly impacts 3D structure and potency. researchgate.net |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action because biological systems, such as enzymes and receptors, are themselves chiral. acs.orgwikipedia.orgnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological and pharmacological properties. nih.gov

The synthesis of this compound and its various stereoisomers has been a significant focus of chemical research. researchgate.netresearchgate.net An enantioselective synthesis was developed to produce not only the proposed structure of natural this compound but also its other three stereoisomers and related analogues. researchgate.net Interestingly, upon spectroscopic analysis, none of the synthesized compounds, including the putative structure, had NMR spectra that were identical to those reported for the natural product, indicating that the structure of natural this compound may require revision. researchgate.netresearchgate.net

The ability to synthesize specific stereoisomers is vital for biological evaluation. researchgate.net Studies on the closely related phenanthroquinolizidine alkaloids highlight the profound impact of stereochemistry on antiviral activity. plos.org For instance, the introduction of a hydroxyl group at the 15-position significantly increased the anti-TMV activity for (S)-phenanthroquinolizidine alkaloids but decreased the activity for their (R)-enantiomers. plos.org This demonstrates that a subtle change in the spatial orientation of a single functional group can reverse the effect on biological potency, underscoring the importance of absolute stereochemical configuration.

Rational Design of More Potent or Selective Research Probes

Rational drug design leverages SAR data to create new molecules with improved characteristics. researchgate.net The unique structure of this compound has served as a blueprint for designing novel analogues. researchgate.net By identifying that the C-13a position is a key modulator of conformation and activity, researchers have rationally designed and synthesized new phenanthroindolizidine derivatives. researchgate.net This has led to the development of compounds with greater potency than naturally occurring alkaloids like antofine, providing new lead compounds for further optimization. researchgate.net

Another successful strategy involves modifying related alkaloid structures to improve their pharmaceutical properties. For example, salinization modifications of tylophorine, a related phenanthroindolizidine, were shown to increase its stability and water solubility, which in turn improved its practical antiviral activity. researchgate.netresearchgate.net The design of D-ring opened phenanthroquinolizidine derivatives and 14a-substituted analogues represents another rational approach to discovering new and effective antiviral agents against TMV. acs.org The development of synthetic routes that allow access to all possible stereoisomers is a cornerstone of this process, as it enables thorough biological screening to identify the most potent and selective molecular configuration. researchgate.netresearchgate.net

Assessment of Other Biological Activities (e.g., Antimicrobial, Antiviral) for Related Analogues

While initially noted for their impressive cytotoxicity, the broader family of phenanthroindolizidine alkaloids, including analogues structurally related to this compound, has been investigated for other potential therapeutic applications. researchgate.netresearchgate.net

Antiviral Effects (e.g., Tobacco Mosaic Virus)

A significant body of research has focused on the antiviral properties of phenanthroindolizidine and phenanthroquinolizidine analogues, particularly against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. researchgate.netacs.org Numerous synthetic analogues have demonstrated good to excellent anti-TMV activity in bioassays, with several compounds exhibiting higher potency than ningnanmycin (B12329754), a commercially used antiviral agent. researchgate.netplos.orgresearchgate.net

Specifically, analogues designed with inspiration from the hypoestestatins, featuring substitutions at the C-13a position, were found to be more potent than antofine. researchgate.net Similarly, various phenanthroquinolizidine alkaloids were prepared and evaluated for the first time for their anti-TMV activity, with results showing that the substituents on the phenanthrene moiety and the stereochemistry are critical for high in vivo antiviral efficacy. plos.org Some of these compounds displayed significantly higher activity than both ningnanmycin and another common agent, ribavirin. plos.org The mechanism of action for some related compounds, such as antofine, is believed to involve strong interactions with the TMV RNA, which blocks the assembly of new virus particles. mdpi.com

Antimicrobial Potentials in Preclinical Assays

The class of phenanthroindolizidine alkaloids has been reported to possess antibacterial properties. researchgate.net While specific antimicrobial studies on this compound itself are limited, research on analogous complex natural products demonstrates the potential of this chemical class. A recent study investigated a naturally occurring compound, MC21-A (C58), and its synthetically derived chloro-analog, C59, for activity against multidrug-resistant Gram-positive pathogens. nih.gov

Both compounds showed potent antimicrobial activity, being able to eradicate 90% of 39 tested methicillin-resistant Staphylococcus aureus (MRSA) isolates (MIC₉₀ and MBC₉₀) at concentrations that were lower than or comparable to several standard-of-care antibiotics like daptomycin (B549167) and vancomycin. nih.gov Furthermore, the analogue C59 was effective at eradicating MRSA in biofilms and demonstrated a low propensity for the development of bacterial resistance. nih.gov A water-soluble salt form, C59Na, retained comparable antimicrobial activity. nih.gov Importantly, these compounds were found to be non-toxic to mammalian cells at their effective antimicrobial concentrations, with a proposed mechanism of action involving the inhibition of the bacterial cell division process. nih.gov

| Biological Activity | Analogue Class | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Antiviral (Anti-TMV) | Phenanthroindolizidine/quinolizidine Analogues | Many analogues show higher in vivo activity than commercial agent ningnanmycin. researchgate.netplos.orgresearchgate.net Potency is highly dependent on phenanthrene substituents and stereochemistry. plos.org | Ningnanmycin, Ribavirin |

| Antimicrobial (Anti-MRSA) | Natural Product Analogues (e.g., C59) | Potent activity against MRSA isolates, including biofilms. nih.gov Low propensity for resistance development and non-toxic to mammalian cells at effective doses. nih.gov | Vancomycin, Daptomycin |

Preclinical Pharmacological Investigations and in Vivo Models

In Vitro Functional Assays for Mechanistic Understanding

To elucidate the mechanisms of action of Hypoestestatin 2, a variety of in vitro functional assays are employed. These assays are crucial for understanding how the compound affects cancer cells at a molecular and cellular level.

Initial screening of plant extracts for anticancer activity often involves testing against a panel of human cancer cell lines. researchgate.net For instance, the cytotoxic activity of methanolic extracts from various plants has been evaluated using cell lines such as breast cancer (MCF7), hepatocellular carcinoma (HEPG2), and cervical cancer (HELA). researchgate.net A common method used in these primary screens is the Sulforhodamine B (SRB) colorimetric assay, which determines cell viability. researchgate.net this compound, isolated from the Acanthaceae family, demonstrated marked growth inhibition of the murine P-388 lymphocytic leukemia cell line. researchgate.net

A range of assays can be utilized to investigate the specific cellular processes targeted by a compound. These can be broadly categorized:

Cytotoxicity Profiling: These assays measure the ability of a compound to kill cancer cells. qima-lifesciences.com Methods include dye exclusion assays, colorimetric assays (like SRB and MTT), fluorometric assays, and luminometric assays. qima-lifesciences.com The choice of assay depends on the suspected mechanism of cell death. qima-lifesciences.com

Cell Proliferation Assays: These determine a compound's ability to halt the division of cancer cells. qima-lifesciences.com Techniques like Thymidine incorporation assays and BrdU assays measure the synthesis of new DNA, a hallmark of cell division. qima-lifesciences.com

Apoptosis Assays: These assays detect programmed cell death, a common mechanism for anticancer drugs. Annexin V/PI double staining is a widely used method to identify apoptotic cells. qima-lifesciences.com

Signal Transduction Analysis: Investigating how a compound affects signaling pathways within cancer cells is key to understanding its mechanism. Techniques like Western blotting can be used to measure changes in the levels and phosphorylation status of key proteins in pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer. frontiersin.org

Immune Cell-Based Assays: The interaction of a compound with immune cells within the tumor microenvironment is increasingly recognized as important. qima-lifesciences.com Assays can measure effects on T-cell activation, macrophage phagocytosis, and cytokine release using techniques like flow cytometry and ELISA. qima-lifesciences.combiocytogen.com

The phenanthroindolizidine alkaloid class, to which this compound belongs, has been shown to inhibit protein synthesis, which can lead to cell differentiation. nottingham.ac.uk Studies on related compounds like tylophorine (B1682047) have shown suppression of tumor biomarkers and an increase in differentiation markers. nottingham.ac.uk Furthermore, these alkaloids are potent inhibitors of hypoxia-inducible factor 1 (HIF-1) and vascular endothelial growth factor (VEGF), key players in angiogenesis, at nanomolar concentrations. nottingham.ac.uk

Table 1: Examples of In Vitro Functional Assays for Mechanistic Studies

| Assay Category | Specific Assay Example | Purpose |

| Cytotoxicity | Sulforhodamine B (SRB) Assay | Measures cell protein content to determine cell viability after treatment. researchgate.net |

| Cell Proliferation | BrdU Incorporation Assay | Detects DNA synthesis as a marker of cell division. qima-lifesciences.com |

| Apoptosis | Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells. qima-lifesciences.com |

| Signal Transduction | Western Blot for PI3K/AKT pathway | Assesses the phosphorylation status and levels of key signaling proteins. frontiersin.org |

| Immune Modulation | T-cell Activation Assay | Measures the effect of the compound on T-cell activation markers (e.g., CD25+). biocytogen.com |

| Anti-angiogenesis | VEGF Secretion Assay | Quantifies the amount of VEGF secreted by cancer cells. nottingham.ac.uk |

In Vivo Studies in Non-Human Models for Biological Proof-of-Concept

Following promising in vitro results, in vivo studies in non-human models are essential to establish a biological proof-of-concept. These studies aim to determine if the anticancer effects observed in cell culture translate to a living organism.

The selection of an appropriate animal model is a critical first step. While rodent models (mice and rats) are commonly used in preclinical research, there is a growing recognition that they may not always accurately predict human responses. nih.govbioscmed.com Non-human primates (NHPs) are considered to more closely approximate human biology and are valuable models for assessing the potential of new therapeutics. nih.govbiorxiv.org However, their use is often limited by cost and ethical considerations. lw.com The development of more human-relevant animal models is an ongoing area of research. biorxiv.org

In these in vivo studies, the test compound is administered to animals bearing tumors, and its effect on tumor growth is monitored over time. This provides crucial information on the compound's efficacy in a more complex biological system. bioscmed.com The design of these preclinical animal experiments is paramount to ensure the validity and reproducibility of the findings. nih.gov Key considerations include the randomization of animals to treatment groups, blinding of investigators to the treatment allocation, and the use of appropriate control groups. nih.gov

For this compound and its analogs, in vivo studies would typically involve implanting human cancer cells (xenografts) into immunocompromised mice to create a tumor model. The compound would then be administered, and tumor volume would be measured regularly to assess its anti-tumor activity.

Pharmacokinetic Profiling in Preclinical Models (Emphasis on ADME for research tools)

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). epo-berlin.com Understanding the PK profile of a research compound like this compound is crucial for interpreting efficacy and toxicology data from preclinical studies. nuvisan.comallucent.com

Preclinical PK studies are typically conducted in various animal species, including rodents and non-rodents, to assess how the compound is handled by the body. nuvisan.comnih.gov These studies provide essential data for determining appropriate dosing regimens for in vivo efficacy testing. epo-berlin.com

Key ADME parameters investigated in preclinical models include:

Absorption: This determines how the compound enters the bloodstream after administration. Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation, is a key parameter. nih.gov

Distribution: This describes where the compound goes in the body after absorption. The volume of distribution (Vd) provides an indication of the extent of tissue distribution. nih.gov Plasma protein binding is also an important factor, as only the unbound fraction of a drug is typically active. nih.gov

Metabolism: This involves the chemical modification of the compound by the body, primarily in the liver. In vitro systems like liver microsomes and hepatocytes from different species (including human) are used to study metabolic stability and identify potential metabolites. nih.govsgs.com

Excretion: This is the process by which the compound and its metabolites are eliminated from the body, typically via urine or feces. nih.gov

Radiolabeled compounds (e.g., with Carbon-14) are often used in human ADME studies to track the drug and its metabolites throughout the body, though this is a later stage of development. sgs.com For preclinical research tools, initial PK profiling in animals provides the necessary information to design and interpret further pharmacological studies.

Table 2: Key Pharmacokinetic Parameters Evaluated in Preclinical Models

| ADME Process | Key Parameter | Description |

| Absorption | Bioavailability (F%) | The percentage of the administered dose that reaches systemic circulation. nih.gov |

| Distribution | Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov |

| Metabolism | Metabolic Stability | The susceptibility of a compound to be broken down by metabolic enzymes, often assessed in liver microsomes. nih.gov |

| Excretion | Clearance (CL) | The volume of plasma cleared of the drug per unit time. nih.gov |

Comparative Preclinical Profiling of Natural vs. Synthetic this compound and Analogues

Once a natural product like this compound shows promising biological activity, chemical synthesis of the molecule and its analogues becomes a key research focus. This allows for the production of larger quantities of the compound for further testing and enables the exploration of structure-activity relationships (SAR).

Comparative preclinical profiling involves evaluating the natural product alongside its synthetic counterparts and newly designed analogues. This allows researchers to determine if the synthetic version has the same biological activity as the natural one and to identify analogues with improved potency, selectivity, or pharmacokinetic properties.

These comparative studies would involve the same in vitro and in vivo assays described in the previous sections. For example, the cytotoxic activity of natural this compound would be compared to that of synthetic this compound and a panel of analogues against various cancer cell lines. The goal is to identify a lead compound with the most desirable profile for further development.

The synthesis of analogues can address potential liabilities of the natural product, such as poor solubility or rapid metabolism. By systematically modifying the chemical structure, it is possible to optimize the compound's properties for therapeutic use. For instance, the formal synthesis of somatostatin (B550006) mimetics and the proposed structure of Hypoestestatin 1 has been achieved using catalytic asymmetric methods, paving the way for the creation of novel analogues. researchgate.netresearchgate.net

Conclusion and Future Perspectives in Hypoestestatin 2 Research

Summary of Current Knowledge and Research Gaps

Hypoestestatin 2 is a naturally occurring phenanthroindolizidine alkaloid isolated from the East African shrub Hypoestes verticillaris. nih.govacs.org It, along with its counterpart Hypoestestatin 1, was first identified as a potent inhibitor of cell growth, specifically against the murine P-388 lymphocytic leukemia cell line. nih.govscispace.com The structure of this compound was primarily elucidated through extensive spectral studies. nih.govacs.org

Despite its initial discovery and promising biological activity, research on this compound has been limited. A significant knowledge gap exists regarding its specific biomolecular targets. researchgate.net While the broader class of phenanthroindolizidine alkaloids is known to interfere with protein and nucleic acid synthesis, the precise mechanism of action for this compound remains to be clearly identified. researchgate.net Furthermore, the initial structural assignment of this compound has been called into question, with synthetic studies suggesting a need for structural revision. researchgate.netresearchgate.net This ambiguity presents a major hurdle in understanding its structure-activity relationship and in the rational design of more potent analogs.

Another significant gap is the lack of extensive biological evaluation. While its cytotoxic activity against a single cancer cell line was established, its broader anticancer spectrum and potential activity in other therapeutic areas, such as antiviral or anti-inflammatory applications, remain largely unexplored. researchgate.net The low natural abundance of this compound has also been a limiting factor for comprehensive biological and preclinical studies. researchgate.net

Table 1: Key Research Gaps in this compound Research

| Category | Specific Research Gap |

| Mechanism of Action | The specific biomolecular target(s) of this compound are unknown. |

| Structural Chemistry | The originally proposed structure may require revision based on synthetic evidence. |

| Biological Activity | The full spectrum of its biological activities beyond initial cytotoxicity is not well-characterized. |

| Availability | Low natural abundance hinders extensive research and development. |

Potential for this compound as a Mechanistic Probe in Cell Biology

A well-characterized small molecule with high potency and selectivity for a specific protein can serve as a valuable mechanistic probe to dissect cellular pathways. nih.gov Should the specific molecular target of this compound be identified and validated, it could become a powerful tool for cell biologists. By observing the cellular consequences of modulating its target's activity, researchers could gain deeper insights into fundamental biological processes. nih.gov

For instance, if this compound is found to selectively inhibit a particular kinase or transcription factor involved in cell proliferation, it could be used to study the downstream signaling events and cellular responses regulated by that protein. This would allow for a more precise understanding of the protein's role in both normal physiology and in disease states like cancer. The development of fluorescently tagged or biotinylated derivatives of this compound could further enhance its utility as a probe for imaging and affinity-based proteomics studies, helping to visualize the subcellular localization of its target and identify interacting proteins.

Directions for Further Synthetic Innovations and Derivative Exploration

The challenges associated with the low natural availability and structural uncertainty of this compound underscore the critical need for innovative synthetic strategies. researchgate.netresearchgate.net Recent advancements in synthetic organic chemistry have opened new avenues for the efficient and enantioselective synthesis of phenanthroindolizidine alkaloids. researchgate.net A key direction for future research is the development of a concise and scalable total synthesis that can confirm the correct structure of this compound and provide sufficient material for extensive biological evaluation. researchgate.net

Furthermore, the development of a robust synthetic route would pave the way for the exploration of novel derivatives. Structure-activity relationship (SAR) studies, enabled by the synthesis of a library of analogs, are crucial for identifying the key structural features responsible for its biological activity. researchgate.net For example, modifications to the aromatic rings, the indolizidine core, and the stereochemistry of the molecule could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. The synthesis of both natural and unnatural enantiomers of this compound and its analogs will be beneficial for future biological assays. researchgate.net

Table 2: Potential Synthetic and Derivative Exploration Strategies

| Strategy | Objective |

| Total Synthesis | Confirm the absolute stereochemistry and provide a reliable source of the natural product. |

| Analog Synthesis | Elucidate structure-activity relationships (SAR) and develop more potent and selective compounds. |

| Derivative Functionalization | Create probes for mechanistic studies (e.g., fluorescent or biotinylated tags). |

| Enantioselective Synthesis | Prepare both enantiomers to investigate stereospecific biological activity. |

Prospects for Identifying Novel Biological Pathways and Targets

The unique chemical scaffold of this compound suggests that it may interact with novel biological targets or modulate cellular pathways in a manner distinct from currently known anticancer agents. The identification of its molecular target(s) holds the promise of uncovering new vulnerabilities in cancer cells and potentially other diseases.

Several approaches can be employed to identify the biological targets of this compound. Affinity chromatography using an immobilized this compound derivative could be used to pull down its binding partners from cell lysates. Another powerful technique is chemical proteomics, which can identify target proteins based on changes in their expression or post-translational modifications in response to treatment with the compound. Furthermore, computational docking studies, guided by a confirmed structure of this compound, could predict potential binding sites on known proteins, which can then be experimentally validated.

The discovery of a novel target for this compound would not only provide a deeper understanding of its mechanism of action but also validate that target for therapeutic intervention. This could open up entirely new avenues for drug discovery and development, not just for cancer but potentially for other diseases where the target pathway is implicated. The exploration of this compound and its derivatives, therefore, represents a promising frontier in the search for novel therapeutic agents and the elucidation of fundamental biological processes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Hypoestestatin 2?

- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies, such as solid-phase peptide synthesis (SPPS) or recombinant expression, with strict adherence to purity standards (e.g., ≥95% by HPLC). Characterization requires multi-modal validation: nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and circular dichroism (CD) for secondary structure analysis. Detailed protocols must be documented to ensure reproducibility, including solvent systems, reaction times, and purification steps .

Q. How can researchers design experiments to study this compound’s mechanism of action in vitro?

- Methodological Answer : Use a tiered approach:

Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.

Functional Assays : Measure dose-dependent inhibition/activation of enzymatic or cellular pathways (e.g., kinase activity assays, apoptosis markers).

Controls : Include negative controls (e.g., scrambled peptides) and positive controls (known inhibitors/activators).

Ensure statistical power via sample size calculations (e.g., G*Power software) and validate results across multiple cell lines .

Q. What are the best practices for validating this compound’s bioactivity in preclinical models?

- Methodological Answer : Follow NIH guidelines for preclinical studies:

- Use at least two animal models (e.g., murine xenografts and zebrafish assays) to assess efficacy.

- Standardize dosing regimens based on pharmacokinetic (PK) profiles (e.g., Cmax, AUC).

- Include histopathological analyses to evaluate toxicity.

Publish raw datasets in supplementary materials to enable meta-analyses .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s reported biological activities?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies:

- Compare experimental conditions (e.g., cell culture media, assay temperatures).

- Perform sensitivity analyses to assess the impact of minor protocol deviations.

- Use meta-regression to explore sources of heterogeneity (e.g., R software with metafor package).

Document null results transparently to avoid publication bias .

Q. What strategies optimize this compound’s pharmacological profile for translational research?

- Methodological Answer : Apply structure-activity relationship (SAR) studies:

Backbone Modifications : Introduce non-natural amino acids to enhance proteolytic stability.

Conjugation : Link to PEG or nanoparticles to improve bioavailability.

DMPK Studies : Evaluate absorption, distribution, metabolism, and excretion in vivo.

Validate improvements using comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How can in vitro and in vivo data discrepancies for this compound be reconciled?

- Methodological Answer : Investigate potential causes:

- Microenvironment Differences : Test hypoxia, stromal interactions, or 3D culture systems.

- Metabolic Stability : Use liver microsome assays to predict in vivo degradation.

- Dosing Adjustments : Translate in vitro IC50 values to in vivo doses using allometric scaling.

Cross-validate findings with isotopic labeling or fluorescent probes to track compound distribution .

Methodological Frameworks for Research Design

Q. What frameworks are recommended for formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Identify gaps via literature mining (e.g., PubMed’s "Cited by" feature).

- Feasibility : Pilot studies to assess resource requirements (e.g., compound availability).

- Ethics : Comply with institutional review boards (IRBs) for animal/human studies.

Use PICO (Population, Intervention, Comparison, Outcome) for clinical hypotheses .

Q. How should researchers document and share this compound’s experimental data to meet academic standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Main Text : Summarize key findings without duplicating supplementary data.

- Supplementary Materials : Include raw spectra, crystallographic data, and assay protocols.

- Reproducibility : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.

Reference prior studies using DOI links to ensure traceability .

Tables: Key Data Reporting Standards

| Parameter | Required Assays | Documentation Standards |

|---|---|---|

| Purity | HPLC, LC-MS | Chromatogram with integration |

| Structural Confirmation | NMR (1H, 13C), X-ray crystallography | Full spectral data |

| Bioactivity | IC50, EC50 | Dose-response curves with R² values |

| Toxicity | LD50, histopathology | IRB-approved protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.